Cas no 2287342-91-8 (1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-4-amine)
1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-4-amine Chemical and Physical Properties
Names and Identifiers
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- 2287342-91-8
- 1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-4-amine
- EN300-6749116
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- Inchi: 1S/C12H16N4O/c13-10-5-2-6-11-12(10)14-15-16(11)7-8-17-9-3-1-4-9/h2,5-6,9H,1,3-4,7-8,13H2
- InChI Key: KAPYNHPSGYFQQG-UHFFFAOYSA-N
- SMILES: O(CCN1C2C=CC=C(C=2N=N1)N)C1CCC1
Computed Properties
- Exact Mass: 232.13241115g/mol
- Monoisotopic Mass: 232.13241115g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 66Ų
1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6749116-0.05g |
1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-4-amine |
2287342-91-8 | 95.0% | 0.05g |
$1261.0 | 2025-03-13 | |
| Enamine | EN300-6749116-0.1g |
1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-4-amine |
2287342-91-8 | 95.0% | 0.1g |
$1320.0 | 2025-03-13 | |
| Enamine | EN300-6749116-0.25g |
1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-4-amine |
2287342-91-8 | 95.0% | 0.25g |
$1381.0 | 2025-03-13 | |
| Enamine | EN300-6749116-0.5g |
1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-4-amine |
2287342-91-8 | 95.0% | 0.5g |
$1440.0 | 2025-03-13 | |
| Enamine | EN300-6749116-1.0g |
1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-4-amine |
2287342-91-8 | 95.0% | 1.0g |
$1500.0 | 2025-03-13 | |
| Enamine | EN300-6749116-2.5g |
1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-4-amine |
2287342-91-8 | 95.0% | 2.5g |
$2940.0 | 2025-03-13 | |
| Enamine | EN300-6749116-5.0g |
1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-4-amine |
2287342-91-8 | 95.0% | 5.0g |
$4349.0 | 2025-03-13 | |
| Enamine | EN300-6749116-10.0g |
1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-4-amine |
2287342-91-8 | 95.0% | 10.0g |
$6450.0 | 2025-03-13 |
1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-4-amine Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-4-amine
Comprehensive Overview of 1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-4-amine (CAS No. 2287342-91-8)
1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-4-amine (CAS No. 2287342-91-8) is a specialized organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceutical and material science research. This compound belongs to the benzotriazole family, a class of heterocyclic compounds known for their versatility in medicinal chemistry and industrial applications. The presence of both cyclobutyl and ethyl moieties in its structure enhances its reactivity and makes it a promising candidate for further exploration.
The compound's molecular formula and weight, along with its precise chemical structure, have been meticulously characterized using advanced spectroscopic techniques such as NMR and mass spectrometry. Researchers are particularly interested in its potential as a building block for the synthesis of more complex molecules, especially in the development of novel pharmaceutical intermediates. Its amine functional group also opens up possibilities for further derivatization, making it a valuable asset in drug discovery programs.
In the context of current scientific trends, 1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-4-amine aligns with the growing demand for small molecule therapeutics and targeted drug delivery systems. The compound's lipophilic nature, attributed to the cyclobutoxyethyl side chain, suggests potential applications in enhancing bioavailability and cell membrane permeability. These properties are critical in addressing challenges related to drug solubility and oral absorption, which are frequently searched topics in pharmaceutical forums and databases.
Another area of interest is the compound's potential role in material science. The benzotriazole core is known for its ability to act as a corrosion inhibitor and UV stabilizer, which are highly relevant in industries such as coatings and polymers. With increasing environmental concerns, the search for eco-friendly additives has surged, and this compound's unique structure could contribute to greener alternatives in industrial applications.
From a synthetic chemistry perspective, the preparation of 1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-4-amine involves multi-step reactions, including cyclobutylation and amination processes. Optimizing these synthetic routes is a topic of active research, as evidenced by numerous publications and patents. The compound's CAS number (2287342-91-8) serves as a unique identifier, facilitating its tracking in chemical databases and regulatory documents.
In summary, 1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-4-amine represents a compelling subject for both academic and industrial research. Its multifaceted applications, from drug development to material innovation, underscore its importance in modern chemistry. As scientific inquiries continue to evolve, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in healthcare and sustainable technology.
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